molecular formula C21H24F2N4OS B11491288 2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11491288
M. Wt: 418.5 g/mol
InChI Key: HZBPAYBYRWUERY-UHFFFAOYSA-N
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Description

2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a triazine ring, fluorophenyl groups, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reacts with a halogenated precursor.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the fluorophenyl groups, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitutions at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazine ring can produce partially hydrogenated triazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazine ring and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
  • 2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide

Uniqueness

What sets 2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide apart is its specific combination of a triazine ring, fluorophenyl groups, and a sulfanyl-acetamide linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24F2N4OS

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[3-butyl-1-(4-fluorophenyl)-2,4-dihydro-1,3,5-triazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H24F2N4OS/c1-2-3-12-26-14-24-21(27(15-26)19-10-6-17(23)7-11-19)29-13-20(28)25-18-8-4-16(22)5-9-18/h4-11H,2-3,12-15H2,1H3,(H,25,28)

InChI Key

HZBPAYBYRWUERY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN=C(N(C1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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